molecular formula C27H18F9N3O3 B13918269 1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene

1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene

Cat. No.: B13918269
M. Wt: 603.4 g/mol
InChI Key: IHZUMPNXUUHJNH-UHFFFAOYSA-N
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Description

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with three trifluoromethyl aniline groups through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) typically involves multiple steps. One common method includes the reaction of 1,3,5-trihydroxybenzene with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The ether linkages provide flexibility, enabling the compound to adopt conformations that facilitate binding to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid
  • 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde
  • 1,3,5-Tris(4-carboxyphenyl)benzene

Uniqueness

4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its reactivity compared to similar compounds. The ether linkages also contribute to its flexibility and potential for diverse applications.

Properties

Molecular Formula

C27H18F9N3O3

Molecular Weight

603.4 g/mol

IUPAC Name

4-[3,5-bis[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C27H18F9N3O3/c28-25(29,30)19-7-13(37)1-4-22(19)40-16-10-17(41-23-5-2-14(38)8-20(23)26(31,32)33)12-18(11-16)42-24-6-3-15(39)9-21(24)27(34,35)36/h1-12H,37-39H2

InChI Key

IHZUMPNXUUHJNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)OC2=CC(=CC(=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F

Origin of Product

United States

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